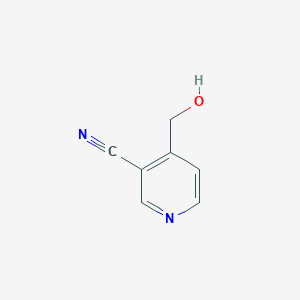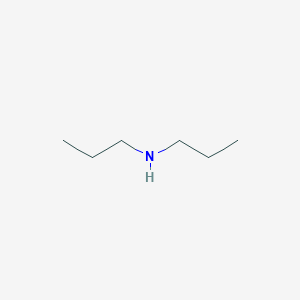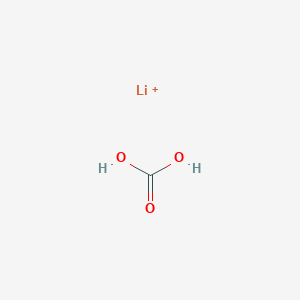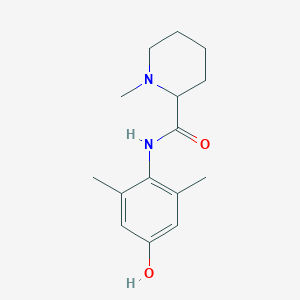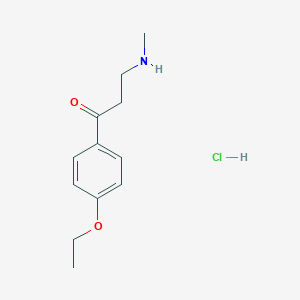
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride is a chemical compound that is commonly known as Mexedrone. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Mexedrone belongs to the class of cathinones, which are structurally similar to amphetamines and have stimulant properties.
Mécanisme D'action
Mexedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased synaptic concentrations. This results in increased activity in the central nervous system, leading to effects such as increased heart rate, blood pressure, and body temperature.
Effets Biochimiques Et Physiologiques
Mexedrone has several biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved mood. Mexedrone can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
Mexedrone has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, Mexedrone is a controlled substance in many countries, which limits its availability for research purposes. It also has several potential side effects, which can make it difficult to use in animal studies.
Orientations Futures
There are several future directions for Mexedrone research. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Mexedrone's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for ADHD treatment. Another area of interest is its potential as a treatment for depression. Mexedrone's serotonin transporter affinity may contribute to its mood-enhancing effects, making it a potential candidate for depression treatment. Additionally, further research is needed to fully understand Mexedrone's potential side effects and long-term effects on the brain and body.
Conclusion:
Mexedrone is a synthetic stimulant drug that has gained popularity in recent years. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Mexedrone has several biochemical and physiological effects on the human body, including increased heart rate, blood pressure, and body temperature. It has several advantages and limitations for lab experiments, and there are several future directions for Mexedrone research. It is important to continue studying Mexedrone to fully understand its potential as a treatment for various disorders and its potential side effects.
Méthodes De Synthèse
Mexedrone is synthesized by reacting 4-ethoxyphenylacetone with methylamine and reducing the resulting imine with sodium borohydride. This reaction produces Mexedrone hydrochloride, which is a white crystalline powder. The synthesis method of Mexedrone is well established, and it is relatively easy to produce in a laboratory setting.
Applications De Recherche Scientifique
Mexedrone has been the subject of several scientific studies, and its effects on the central nervous system have been extensively investigated. One study found that Mexedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, energy, and euphoria. Mexedrone has also been shown to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Propriétés
Numéro CAS |
143337-76-2 |
|---|---|
Nom du produit |
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride |
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11-6-4-10(5-7-11)12(14)8-9-13-2;/h4-7,13H,3,8-9H2,1-2H3;1H |
Clé InChI |
FAYMLHNXRHIEGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
Autres numéros CAS |
143337-76-2 |
Synonymes |
1-(3-Methylaminopropionyl)-4-ethoxybenzene hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



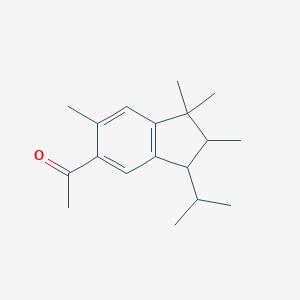
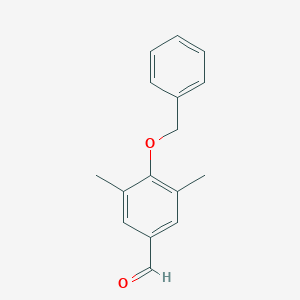
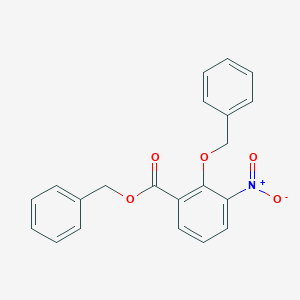
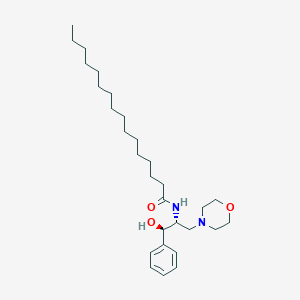
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

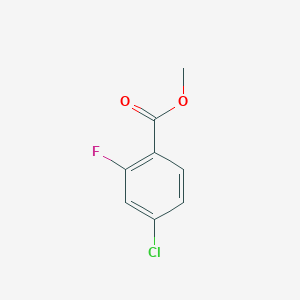
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

